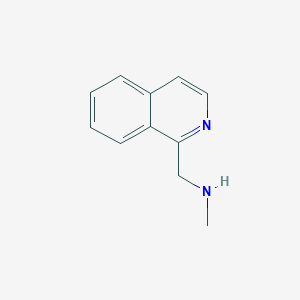

Isoquinolin-1-ylmethyl-methyl-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-isoquinolin-1-yl-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-12-8-11-10-5-3-2-4-9(10)6-7-13-11/h2-7,12H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPPUPMDRRQNCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597588 | |

| Record name | 1-(Isoquinolin-1-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144163-92-8 | |

| Record name | 1-(Isoquinolin-1-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Isoquinolin 1 Ylmethyl Methyl Amine and Analogues

Direct N-Alkylation Approaches to Isoquinoline-Based Amines

Direct N-alkylation is a fundamental method for synthesizing isoquinoline-based amines. This approach involves the introduction of an alkyl group, in this case, a methyl group, directly onto the nitrogen atom of a precursor molecule.

Investigations into Regio- and Chemoselective N-Methylation Strategies

The primary challenge in the N-alkylation of isoquinoline (B145761) derivatives that possess multiple potential sites for alkylation is achieving regioselectivity. For isoquinolin-1-amine precursors, methylation can occur at the exocyclic amino group or the ring nitrogen, leading to a mixture of products. quimicaorganica.org

To address this, researchers have investigated various strategies to control the site of methylation. One common approach is the use of protecting groups to block reaction at undesired sites. For instance, the exocyclic amino group can be protected with a suitable group, directing methylation to the ring nitrogen. Subsequent deprotection then yields the desired N-methylated product.

Another strategy involves the careful selection of the alkylating agent and reaction conditions. The use of specific methylating agents can favor alkylation at one site over another due to steric or electronic effects. The choice of solvent and base can also significantly influence the regioselectivity of the reaction. mdpi.com For example, a study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide highlighted the formation of two separable regioisomers, with the proportion of each being influenced by the reaction conditions. mdpi.com

The Mitsunobu reaction has also been explored for the regioselective alkylation of isoquinolin-1-ones, demonstrating that the choice of electrophile can direct alkylation to either the nitrogen or oxygen atom. rsc.org While this applies to isoquinolinones, the principles of controlling regioselectivity through reagent choice are broadly applicable.

Optimization of Alkylation Conditions for Controlled Product Formation

The optimization of alkylation conditions is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts. Key parameters that are often varied include the nature of the alkylating agent, the type of base used, the solvent, the reaction temperature, and the reaction time.

For the synthesis of isoquinolin-1-ylmethyl-methyl-amine, a precursor such as 1-(aminomethyl)isoquinoline would typically be subjected to methylation. The direct methylation of such a primary amine can sometimes lead to over-alkylation, producing a quaternary ammonium (B1175870) salt. To control this, a stepwise approach is often favored. This might involve the initial formation of the monomethylated amine, followed by a second methylation step under carefully controlled conditions.

An alternative to direct methylation is a two-step aminomethylation/hydrogenolysis process. This method involves trapping a metalated isoquinoline with an electrophile like Eschenmoser's salt to introduce an N,N-dimethylaminomethyl group, which can then be hydrogenolytically cleaved to the desired methyl group. This approach offers an alternative to direct ring methylations and has been successfully applied in the total synthesis of isoquinoline alkaloids. nih.gov

Reductive Amination Pathways for Isoquinoline-Methylamine Scaffolds

Reductive amination is a powerful and widely used method for the synthesis of amines. organic-chemistry.orgfrontiersin.org This process involves the reaction of a carbonyl compound, in this case, an isoquinoline aldehyde, with an amine to form an imine intermediate, which is then reduced to the corresponding amine. mdpi.comresearchgate.net

Catalytic Reductive Amination of Isoquinoline Aldehyde Precursors

The catalytic reductive amination of isoquinoline-1-carbaldehyde (B1296187) with methylamine (B109427) is a direct and efficient route to isoquinolin-1-ylmethyl-methyl-amine. This reaction is typically carried out in the presence of a reducing agent and often a catalyst.

Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). mdpi.comnih.gov The choice of catalyst and reducing agent can influence the reaction's efficiency and selectivity. For instance, cobalt-based composites have been studied for the catalytic amination of aromatic aldehydes, showing high yields of the target amines under specific conditions. mdpi.comresearchgate.net

The reaction proceeds through the initial formation of an imine (or iminium ion) from the condensation of the aldehyde and methylamine. This intermediate is then reduced in situ to yield the final secondary amine product. The conditions for this reaction, including solvent, temperature, and pressure (if using H₂), are optimized to ensure complete conversion and minimize side reactions. A study on the synthesis of N-benzylated aminoacetaldehyde acetals demonstrated the in situ reduction of a formed imine with sodium borohydride to achieve high yields of the desired product. nih.gov

Enzymatic Reductive Amination for Chiral Isoquinoline-Amine Synthesis

In recent years, enzymatic methods have gained prominence for the synthesis of chiral amines due to their high stereoselectivity and environmentally benign nature. nih.govresearchgate.netnih.gov

Imine reductases (IREDs) and reductive aminases (RedAms) are classes of enzymes that catalyze the reduction of imines and the reductive amination of ketones and aldehydes, respectively. nih.govnih.govacs.orgresearchgate.net These enzymes are particularly valuable for the synthesis of chiral amines, including those with an isoquinoline scaffold. nih.govnih.govacs.orgresearchgate.net

IREDs are NADPH-dependent enzymes that have shown significant potential for the synthesis of primary, secondary, and tertiary chiral amines. nih.govnih.govresearchgate.net They have been successfully used in the reduction of cyclic imines, such as dihydroisoquinolines, to produce chiral tetrahydroisoquinolines with high stereoselectivity and yields. nih.govnih.govresearchgate.net

Reductive aminases (RedAms) are a subclass of IREDs that can catalyze both the formation of the imine intermediate from a carbonyl compound and an amine, and its subsequent reduction. acs.orgnih.gov This one-pot capability makes them highly efficient for asymmetric synthesis. acs.orgnih.govfrontiersin.org RedAms have been engineered to accept a broad range of ketone and amine substrates, enabling the synthesis of a diverse set of secondary amines. nih.govfrontiersin.org The application of IREDs and RedAms to the reductive amination of isoquinoline-1-carbaldehyde with methylamine would be a promising strategy for the enantioselective synthesis of isoquinolin-1-ylmethyl-methyl-amine. acs.org

The development and engineering of these enzymes continue to expand the toolbox for the sustainable and selective synthesis of complex chiral amines. nih.govnih.govfrontiersin.orgnih.gov

Multicomponent Reaction Strategies for Isoquinoline-Amine Assembly

Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to synthesizing complex molecules like isoquinoline derivatives in a single step from three or more starting materials. iau.irnih.gov

Integration of Isoquinoline and Amine Moieties in Three- and Four-Component Condensations

Three-component reactions are a cornerstone for the rapid assembly of substituted isoquinolines. A notable example involves the one-pot synthesis of isoquinolines from aryl ketones, hydroxylamine (B1172632), and internal alkynes. nih.govorganic-chemistry.org This cascade reaction proceeds through the condensation of the ketone and hydroxylamine to form an oxime, which then undergoes a rhodium(III)-catalyzed C-H activation and cyclization with the alkyne. nih.govorganic-chemistry.org This method avoids the need for harsh oxidants and provides access to a wide array of multisubstituted isoquinolines and related fused heterocycles with yields up to 93%. organic-chemistry.org

Another three-component strategy involves the reaction of isoquinoline, an activated acetylenic compound, and ammonium acetate (B1210297) to produce isoquinoline derivatives. iau.ir Similarly, a variant of the Castagnoli-Cushman reaction using homophthalic anhydrides, a carbonyl compound, and ammonium acetate delivers 1-oxo-3,4-dihydroisoquinoline-4-carboxamides. nih.gov Four-component reactions, such as the Ugi reaction, have also been employed to synthesize complex amide derivatives, demonstrating the versatility of MCRs in generating molecular diversity. nih.gov

| Reactants (Three-Component) | Catalyst/Conditions | Product Type | Reference |

| Aryl Ketone, Hydroxylamine, Alkyne | Rhodium(III) | Multisubstituted Isoquinolines | nih.govorganic-chemistry.org |

| Isoquinoline, Acetylenic Compound, Ammonium Acetate | Green Media | Isoquinoline Derivatives | iau.ir |

| Homophthalic Anhydride, Carbonyl, Ammonium Acetate | HATU | 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | nih.gov |

| Isatin, Amine, Alkyne | Basic Conditions | Pyrrolo[2,1-a]isoquinolines | acs.org |

Sequential Reaction Cascades for the Construction of Complex Isoquinoline-Amine Systems

Sequential cascade reactions enable the formation of intricate molecular architectures from simple precursors in a single, uninterrupted process. nih.gov One such strategy for constructing complex isoquinoline systems involves a three-component cascade that begins with the reaction of an isatin, an amine (like tetrahydroisoquinoline), and an alkyne. acs.org The plausible mechanism involves the initial formation of an azomethine ylide, which undergoes a [3+2] cycloaddition with the alkyne to produce a spirooxindole intermediate. acs.org Under basic conditions, this intermediate can undergo C2–C3 bond cleavage, leading to an isocyanate that is then trapped by an amine to form complex urea (B33335) derivatives embedded in a pyrrolo[2,1-a]isoquinoline (B1256269) scaffold. acs.org

Another powerful cascade involves the reaction of aryl ketones, hydroxylamine, and alkynes, catalyzed by rhodium(III). organic-chemistry.org This process integrates C-H bond activation and cyclization to assemble multisubstituted isoquinolines efficiently. organic-chemistry.org Such tandem reactions are highly valued for their ability to rapidly build molecular complexity, generating multiple bonds and stereocenters in one operation. nih.gov The development of these biocatalytic cascades, sometimes in continuous flow systems, allows for combinations of reactions that would be incompatible under standard batch conditions, enabling the synthesis of complex targets like the natural product 4-O-methylnorbelladine. nih.gov

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis, particularly with palladium, has become an indispensable tool for the synthesis of isoquinolines. These methods offer high efficiency and functional group tolerance for forming key C-N and C-C bonds.

Palladium-Catalyzed C-N Coupling Reactions Involving Isoquinoline Substrates

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for synthesizing arylamines and are widely applied in the preparation of nitrogen-containing heterocycles. acs.org This methodology is effective for the N-arylation of amines with halo-isoquinolines or the amination of isoquinoline triflates, providing direct access to N-substituted aminoisoquinolines. The versatility of these reactions allows for the introduction of various amine nucleophiles onto the isoquinoline core. acs.org

A one-pot, two-step palladium(II)-catalyzed tandem reaction has been developed to synthesize 3-methylisoquinolines from benzylamines and allyl acetate. nih.gov This process involves a sequence of C-H allylation, intermolecular amination, and aromatization to yield the final products. nih.gov Furthermore, palladium- and copper-catalyzed coupling and cyclization of terminal acetylenes with the imines of o-iodobenzaldehydes provides a robust route to 3-substituted isoquinolines. nih.govcapes.gov.br While some substrates require a subsequent copper-catalyzed cyclization step, this methodology has been successfully applied to the total synthesis of the natural product decumbenine (B13408576) B. nih.govcapes.gov.br

| Reaction Type | Substrates | Catalyst System | Product | Reference |

| Tandem C-H Allylation/Cyclization | Benzylamines, Allyl Acetate | Palladium(II) | 3-Methylisoquinolines | nih.gov |

| Coupling/Cyclization | o-Iodobenzaldehyde imines, Terminal Acetylenes | Palladium/Copper | 3-Substituted Isoquinolines | nih.govcapes.gov.br |

| C-H Alkenylation | Isoquinoline N-oxides, Olefins | Palladium(II) | 1-Alkenylisoquinolines | univ-paris13.fr |

Hydroamination and Carboamination Strategies for Isoquinoline Derivatives

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines. wikipedia.orglibretexts.org While not extensively documented specifically for isoquinolin-1-ylmethyl-methyl-amine, the principles are broadly applicable to precursors of isoquinoline derivatives. Catalytic hydroamination can be used to construct the amine-containing side chain prior to the formation of the isoquinoline ring. For instance, the intramolecular hydroamination of an appropriately substituted amino-alkyne is a key step in the synthesis of various nitrogen heterocycles. wikipedia.org

Palladium catalysts have been shown to be effective for the hydroamination of dienes and allenes. libretexts.org The general mechanism often involves the formation of a π-allyl palladium intermediate, followed by nucleophilic attack by the amine. libretexts.org These strategies are promising for the construction of complex amine side chains attached to aromatic systems, which can then be cyclized to form the isoquinoline core.

Other Advanced Synthetic Protocols

Beyond traditional methods, several advanced synthetic protocols have emerged for the preparation of isoquinoline-amines and related aza-heterocyclic systems. These methodologies often employ novel catalytic systems or reaction pathways to achieve higher efficiency, selectivity, and functional group tolerance.

The cyclization of iminium cations represents a powerful strategy for the construction of the isoquinoline framework. This approach typically involves the generation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the heterocyclic ring.

Recent studies have demonstrated the utility of this method in synthesizing C-2' functionalized 3-aryltetrahydroisoquinolines. scite.ai The process often starts with the formation of an amine or amide precursor, which is then subjected to conditions that promote iminium ion formation and subsequent cyclization. scite.ai The versatility of this method allows for the introduction of various substituents on both the isoquinoline core and the aryl group, providing access to a diverse range of analogues.

Furthermore, aminium radicals, generated from precursors under acidic conditions, have been shown to be effective in forming C-N bonds. nih.gov These reactive intermediates can participate in the functionalization of arenes, leading to the formation of tetrahydroquinolines. nih.gov While not a direct cyclization of an iminium cation in the classical sense, the underlying principle of forming a new C-N bond via an electrophilic intermediate is related.

Aromatic aminomethylation is a key transformation for introducing aminomethyl groups onto aromatic and heteroaromatic rings. This reaction is particularly relevant for the synthesis of analogues of isoquinolin-1-ylmethyl-methyl-amine, where a methylamine group is attached to an aza-heterocycle.

One innovative approach involves the use of dichloromethane (B109758) as a methylene (B1212753) source in the ultrasound-promoted N-aminomethylation of indoles and other aza-heterocyclic compounds. frontiersin.org This method provides good to excellent yields of multifunctional indole (B1671886) derivatives and is applicable to other aza-heterocycles. frontiersin.org The reaction proceeds under basic conditions, with sodium hydride being a crucial component for achieving high yields. frontiersin.org

Another significant development is a C-H amination strategy that utilizes a combination of a Cu(II) Lewis acid and an organic hydrogen atom transfer (HAT) catalyst. nih.gov This system demonstrates high selectivity for activating benzylic C-H bonds adjacent to aromatic N-heterocycles, enabling the direct introduction of an amine group. nih.gov This technique is notable for its high site-selectivity, even in substrates with multiple potential reaction sites. nih.gov The reaction is successful for a wide range of azaheterocycles, including mono-, di-, and tri-azines, and tolerates various functional groups. nih.gov

Copper-catalyzed aza-Michael addition of aromatic amines and aza-heterocycles to α,β-unsaturated olefins presents another versatile method for forming C-N bonds. organic-chemistry.org This reaction, promoted by an in-situ generated copper complex, allows for the synthesis of β-amino sulfone, β-amino nitrile, and β-amino carbonyl compounds in high yields under mild conditions. organic-chemistry.org

The principles of green chemistry are increasingly influencing the design of synthetic routes for amines, aiming to reduce waste, use renewable resources, and improve energy efficiency. rsc.orgrsc.org

One of the most promising green strategies is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology for the N-alkylation of amines with alcohols. rsc.org This atom-economical process uses the alcohol as both the alkylating agent and the hydrogen source, with water being the only byproduct. rsc.org This approach is particularly attractive as it can utilize widely available and potentially renewable alcohols. rsc.org This methodology has been successfully applied to the synthesis of saturated aza-heterocycles like piperidines and pyrrolidines. researchgate.net

Enzymatic synthesis is another cornerstone of green chemistry, offering high catalytic efficiency and specificity under mild conditions. nih.gov For instance, Candida antarctica lipase (B570770) B has been employed as a biocatalyst for the direct amidation of carboxylic acids and amines in a green solvent, cyclopentyl methyl ether. nih.gov This method produces amides in excellent yields without the need for extensive purification. nih.gov

Reductive amination of aldehydes and ketones is another important and atom-efficient method for amine synthesis. acs.org Using hydrogen as the reducing agent results in high atom economy, with water as the sole byproduct. acs.org Recent advancements have focused on developing highly selective catalysts, such as Pd-Cu bimetallic systems, for the direct synthesis of secondary amines from aldehydes and ammonia (B1221849). acs.org

The evaluation of the "greenness" of these synthetic routes is facilitated by tools like the CHEM21 green metrics toolkit, which helps researchers assess the environmental impact of their chemical transformations. rsc.orgrsc.org This systematic evaluation is crucial for promoting environmentally conscious decision-making in chemical synthesis. rsc.org

Elucidation of Reaction Pathways and Transition States for Isoquinoline-Amine Formation

The synthesis of the isoquinoline core, the foundational step for forming Isoquinolin-1-ylmethyl-methyl-amine, can be achieved through several established reaction pathways, each characterized by distinct transition states.

Classical methods like the Bischler-Napieralski and Pictet-Spengler syntheses remain fundamental. The Bischler-Napieralski reaction proceeds through the cyclodehydration of an acylated β-phenylethylamine. pharmaguideline.comatamanchemicals.com The mechanism involves an intramolecular electrophilic substitution, where the key transition state is the attack of the electron-rich aromatic ring onto an electrophilic species, typically a nitrilium ion generated from the amide using a dehydrating agent like POCl₃. arsdcollege.ac.inshahucollegelatur.org.in The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure. pharmaguideline.com The pathway proceeds via the formation of a Schiff base, which protonates to form an electrophilic iminium ion, leading to a transition state involving intramolecular electrophilic attack to yield a tetrahydroisoquinoline. arsdcollege.ac.inquimicaorganica.org

Modern synthetic strategies offer alternative pathways, often with higher efficiency and broader substrate scope. Palladium-catalyzed reactions, such as the Larock isoquinoline synthesis, have been developed for constructing 3,4-disubstituted isoquinolines. acs.orgacs.org Mechanistic studies, including kinetic analysis and intermediate capture experiments, indicate that this pathway does not involve a simple C-H activation but proceeds through the formation of a 2-(tert-butyl)isoquinolin-2-ium intermediate which is then attacked by the organopalladium species. acs.org Computational studies have also been employed to elucidate reaction pathways. For example, in the hypervalent iodine-mediated oxidative cyclization of ketoximes to form isoquinoline N-oxides, density functional theory (DFT) calculations comparing ionic and radical pathways showed a significantly lower activation barrier for the ionic mechanism, suggesting it is the predominant route. acs.org

Table 1: Comparison of Key Synthetic Pathways to Isoquinoline Cores

Detailed Analysis of Intermediates in Catalyzed and Uncatalyzed Reactions

The nature of the intermediates defines the course of a reaction. In uncatalyzed or classically catalyzed isoquinoline syntheses, the intermediates are well-characterized electrophiles and cyclized products. As mentioned, the Bischler-Napieralski reaction can proceed via isolable electrophilic nitrilium ions. shahucollegelatur.org.in The subsequent cyclization yields a 3,4-dihydroisoquinoline (B110456), which must be dehydrogenated to form the aromatic isoquinoline. pharmaguideline.comacs.org Similarly, the Pictet-Spengler reaction proceeds through a stable 1,2,3,4-tetrahydroisoquinoline (B50084) intermediate that also requires oxidation to achieve the final aromatic system. pharmaguideline.comarsdcollege.ac.in

In transition-metal-catalyzed reactions, the intermediates are typically organometallic species. Palladium-catalyzed α-arylation of enolates, for instance, furnishes a protected 1,5-dicarbonyl moiety that serves as the direct precursor for cyclization with an ammonia source. nih.gov Rhodium-catalyzed syntheses can involve rhodacycle intermediates formed via C-H activation, which then undergo migratory insertion with an alkene or alkyne. beilstein-journals.org In photoredox catalysis, the reaction is initiated by a single-electron transfer (SET) to generate an amine radical cation from a tertiary amine precursor. beilstein-journals.orgnih.gov This radical cation is a pivotal intermediate that can lead to either a highly electrophilic iminium ion (via hydrogen atom abstraction or oxidation of an α-amino radical) or a strongly reducing α-amino radical (via deprotonation). beilstein-journals.orgnih.gov These reactive intermediates can then be trapped by various nucleophiles or participate in radical-radical coupling events.

Understanding Stereochemical Control Mechanisms in Asymmetric Isoquinoline-Amine Synthesis

Many isoquinoline alkaloids are chiral, making the development of asymmetric syntheses a significant area of research. acs.orgnih.gov Stereochemical control is typically introduced by one of three main strategies.

First is the asymmetric reduction of a prochiral intermediate . The Bischler-Napieralski synthesis produces a 3,4-dihydroisoquinoline containing a C=N double bond. clockss.orgacs.org Enantioselective reduction of this imine creates a stereogenic center at C1. This has been achieved with high efficiency using homogeneous catalytic hydrogenation with chiral catalysts, such as Noyori's ruthenium-BINAP complexes, which can yield enantiomeric excesses (ee) of over 95%. acs.org

Second is the use of chiral auxiliaries . In the Pictet-Spengler reaction, a chiral center can be induced by using a chiral aldehyde or by attaching a chiral auxiliary to the β-arylethylamine precursor. clockss.org Natural amino acids have frequently been employed as chiral building blocks for this purpose. clockss.org

Third, and most recently, is the development of enantioselective catalytic reactions for the de novo construction of the ring or for functionalization. The palladium-catalyzed Larock synthesis was recently rendered asymmetric by employing a chiral phosphine (B1218219) ligand (Walphos), achieving excellent enantioselectivity (up to 97.5:2.5 er) for axially chiral 3,4-disubstituted isoquinolines. acs.org Furthermore, organocatalysis has emerged as a powerful tool. For example, a dual catalytic system using a chiral phosphoric acid and a photosensitizer has been used for the enantioselective Minisci-type addition of α-aminoalkyl radicals to isoquinolines. acs.org

Table 2: Examples of Catalysts in Asymmetric Isoquinoline Synthesis

Electrophilic and Nucleophilic Substitution Mechanisms Adjacent to the Amine Nitrogen

The reactivity of the isoquinoline ring is dictated by the electron-withdrawing nature of the nitrogen atom, which creates a distinct pattern of electrophilicity and nucleophilicity.

Nucleophilic substitution reactions occur preferentially at the C1 position. atamanchemicals.comshahucollegelatur.org.in This is because the nitrogen atom makes the adjacent C1 (and C3) carbons electron-deficient and thus susceptible to attack. The stability of the resulting Meisenheimer-type intermediate is greater for attack at C1, as the negative charge on the nitrogen can be delocalized into the fused benzene (B151609) ring, a stabilizing benzylic-type interaction. quora.com A classic example is the Chichibabin reaction, where treatment with sodium amide (NaNH₂) leads to 1-aminoisoquinoline. arsdcollege.ac.inshahucollegelatur.org.in This inherent reactivity is crucial for synthesizing C1-substituted derivatives. For instance, a precursor like 1-chloromethyl-isoquinoline would be highly susceptible to SN2 attack by methylamine at the benzylic carbon to form the target compound.

Electrophilic substitution , in contrast, takes place on the carbocyclic (benzene) ring, as the heterocyclic ring is deactivated by the nitrogen. scribd.com Under the acidic conditions typical for electrophilic aromatic substitution, the nitrogen is protonated, further deactivating the pyridine (B92270) ring. Substitution therefore occurs primarily at the C5 and C8 positions. atamanchemicals.comarsdcollege.ac.inquimicaorganica.org

Substitution on the methyl group adjacent to the amine nitrogen in the target molecule would follow standard principles of alkyl-amine reactivity. The α-protons would be acidified by proximity to the isoquinoline ring and could be removed by a strong base to generate a nucleophilic carbanion for reaction with electrophiles. Alternatively, radical abstraction of a hydrogen atom from this position could lead to radical-based functionalization.

Radical Chemistry in Isoquinoline-Amine Transformations

Radical reactions provide a powerful and complementary approach to functionalizing the isoquinoline nucleus. The Minisci reaction is a well-established method for the C-H alkylation of heteroaromatics. iust.ac.irresearchgate.net It involves the addition of a nucleophilic carbon-centered radical to a protonated heterocycle. For isoquinoline, this attack occurs with high regioselectivity at the C1 position, providing a direct route to C1-substituted products. iust.ac.irresearchgate.net

Modern photoredox catalysis has significantly expanded the scope of radical reactions involving isoquinoline derivatives. beilstein-journals.org Visible-light-mediated processes can generate key radical intermediates under mild conditions. nih.gov For example, an amine radical cation, formed by single-electron oxidation of a tetrahydroisoquinoline, can undergo deprotonation at the carbon alpha to the nitrogen to produce a strongly reducing α-amino radical. beilstein-journals.orgnih.gov This α-amino radical can be intercepted by various radical acceptors. A tandem radical cyclization/coupling approach has also been described where a 2-azaallyl anion acts as a super electron donor to generate an aryl radical, which undergoes cyclization to form an isoquinoline methyl radical intermediate that can be coupled with other radical species. nsf.gov These radical-based strategies offer novel pathways for constructing complex isoquinoline frameworks and for transformations that are challenging via traditional ionic mechanisms. nsf.govnih.gov

Conclusion

The isoquinoline-amine chemical class continues to be a vibrant area of research in organic chemistry. The inherent biological and chemical properties of this scaffold, coupled with the continuous development of novel synthetic methods, ensure its relevance in the quest for new pharmaceuticals and functional materials. Isoquinolin-1-ylmethyl-methyl-amine, as a representative of this class, exemplifies the fundamental role that such building blocks play in the advancement of chemical science. Future research will undoubtedly uncover new applications and more sophisticated methods for the synthesis and functionalization of these remarkable compounds.

Advanced Structural Characterization and Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like Isoquinolin-1-ylmethyl-methyl-amine. It provides detailed information on the chemical environment of individual atoms, allowing for the determination of the molecular skeleton and stereochemistry.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to piecing together the structure of Isoquinolin-1-ylmethyl-methyl-amine.

¹H NMR Spectroscopy : The proton NMR spectrum provides information about the number of different types of protons and their immediate electronic environment. For Isoquinolin-1-ylmethyl-methyl-amine, the spectrum would show distinct signals for the aromatic protons on the isoquinoline (B145761) ring, the methylene (B1212753) (-CH₂-) bridge protons, the secondary amine (N-H) proton, and the methyl (-CH₃) group protons. The chemical shifts (δ) and coupling patterns are characteristic of the isoquinoline framework.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display signals for the carbons of the isoquinoline ring, the methylene carbon, and the methyl carbon.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further clarity. A COSY spectrum establishes proton-proton couplings, helping to identify adjacent protons within the isoquinoline ring system. researchgate.net An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range (2-3 bond) correlations, which are critical for connecting the methyl-amine side chain to the C1 position of the isoquinoline ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Isoquinolin-1-ylmethyl-methyl-amine Predicted values are based on standard chemical shift ranges for isoquinoline and amine moieties.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Isoquinoline Aromatic CH | 7.5 - 8.5 | 120 - 145 |

| Isoquinoline Quaternary C | N/A | 125 - 160 |

| Methylene (-CH₂-) | ~ 4.0 | ~ 55 |

| Amine (N-H) | 1.5 - 2.5 (variable) | N/A |

J-based configuration analysis utilizes the through-bond scalar coupling (J-coupling) between nuclei to determine their spatial relationship, which is fundamental for assigning relative stereochemistry in chiral molecules. The magnitude of the coupling constant, particularly the three-bond coupling (³J), is dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation.

For the parent compound Isoquinolin-1-ylmethyl-methyl-amine, which is achiral, this analysis is not applicable as there are no stereocenters. However, for chiral derivatives of this compound, such as those with substituents on the methylene bridge or a tetrahydroisoquinoline core, J-based analysis is critical. By measuring the ³J values between protons on adjacent stereocenters, chemists can deduce the dihedral angles and thus determine the relative configuration (e.g., syn vs. anti or cis vs. trans).

Determining the absolute stereochemistry of a chiral molecule is a significant challenge that can be addressed by advanced NMR techniques. The Mosher ester method is a widely used chemical derivatization technique for determining the absolute configuration of chiral secondary alcohols and amines. springernature.com

This method involves reacting the chiral amine with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form two diastereomeric amides. springernature.com Since Isoquinolin-1-ylmethyl-methyl-amine is achiral, this method is not directly applicable. However, if one were to study a chiral analog, the following steps would be taken:

The chiral isoquinoline-amine is reacted separately with both the (R)- and (S)-enantiomers of MTPA chloride.

The ¹H NMR spectra of the resulting diastereomeric amides are recorded and assigned.

The chemical shifts of the protons on either side of the newly formed stereocenter are compared between the two diastereomers (Δδ = δS - δR).

A systematic analysis of the signs of the Δδ values allows for the assignment of the absolute configuration of the original amine stereocenter. mdpi.com Modifications such as variable temperature studies can help resolve conformational ambiguities, enhancing the reliability of the assignment. columbia.edu

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with very high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For Isoquinolin-1-ylmethyl-methyl-amine, HRMS provides an exact mass measurement that confirms its molecular formula, C₁₁H₁₂N₂. appchemical.com This technique is crucial for confirming the identity of a newly synthesized compound or an isolated natural product. The high resolution differentiates the true molecular formula from other possible combinations of atoms that might have the same integer mass. Detection in positive ionization mode typically results in mass spectra showing the protonated molecular ion [M+H]⁺. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for Isoquinolin-1-ylmethyl-methyl-amine

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂ |

| Nominal Mass | 172 |

| Monoisotopic Mass | 172.1000 |

| Theoretical Exact Mass [M+H]⁺ | 173.1073 |

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.

The IR spectrum of Isoquinolin-1-ylmethyl-methyl-amine provides a unique "fingerprint" characterized by absorption bands corresponding to its specific functional groups. mdpi.com Key absorptions would include:

N-H Stretch : A moderate, single absorption band around 3300-3500 cm⁻¹ is characteristic of a secondary amine. docbrown.info

Aromatic C-H Stretch : Absorption bands above 3000 cm⁻¹ indicate the C-H stretching of the isoquinoline ring.

Aliphatic C-H Stretch : Bands just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the methylene and methyl groups. docbrown.info

C=C and C=N Stretches : Absorptions in the 1500-1650 cm⁻¹ region are characteristic of the aromatic carbon-carbon and carbon-nitrogen double bond stretching within the isoquinoline ring system.

C-N Stretch : The stretching vibration for the aliphatic carbon-nitrogen bond typically appears in the 1020-1250 cm⁻¹ region. docbrown.info

The combination of these characteristic bands provides strong evidence for the presence of the isoquinoline ring and the secondary methylamine (B109427) side chain.

Table 3: Characteristic Infrared (IR) Absorption Bands for Isoquinolin-1-ylmethyl-methyl-amine

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| C-H Stretch | Aromatic (sp²) | 3000 - 3100 |

| C-H Stretch | Aliphatic (sp³) | 2850 - 2960 |

| C=C / C=N Stretch | Aromatic Ring | 1500 - 1650 |

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analysis and Conformational Studies

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. tokyoinst.co.jpwikipedia.org This technique is particularly valuable for determining the absolute configuration of chiral centers and for studying the conformational dynamics of molecules in solution. nih.govnih.gov

Isoquinolin-1-ylmethyl-methyl-amine possesses a stereogenic center at the carbon atom connecting the isoquinoline ring to the methyl-amino-methyl group. Consequently, it can exist as two non-superimposable mirror images, or enantiomers. VCD spectroscopy serves as a powerful method to distinguish between these enantiomers and assign their absolute configuration (R or S). The VCD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure, providing a unique fingerprint for each enantiomer. nih.gov

The process of chiral analysis using VCD typically involves a synergistic approach combining experimental measurements with quantum chemical calculations. wikipedia.orgnih.gov The experimental VCD spectrum of an enantiomerically enriched sample of Isoquinolin-1-ylmethyl-methyl-amine would be recorded. Concurrently, the theoretical VCD spectra for both the R and S enantiomers are calculated using computational methods such as Density Functional Theory (DFT). nih.gov By comparing the calculated spectra with the experimental one, the absolute configuration of the synthesized or isolated compound can be unambiguously determined. nih.gov

Furthermore, VCD is an effective tool for investigating the conformational preferences of flexible molecules in solution. The side chain of Isoquinolin-1-ylmethyl-methyl-amine can rotate around the single bonds, leading to various possible conformations. Each of these conformers may have a distinct VCD spectrum. The experimentally observed spectrum is a population-weighted average of the spectra of all contributing conformers. By analyzing the VCD spectra, researchers can gain insights into the most stable conformations and the energetic landscape of the molecule in a particular solvent. nih.gov

For instance, a hypothetical study on a chiral amine is detailed in the table below, illustrating how theoretical calculations for different conformers are compared to experimental data to determine the most probable conformation.

| Conformer | Calculated Rotational Strength (10⁻⁴⁴ esu²cm²) at a specific wavenumber | Experimental Rotational Strength (10⁻⁴⁴ esu²cm²) at the same wavenumber |

| Conformer A | +5.2 | \multirow{2}{*}{+3.8} |

| Conformer B | +1.5 | |

| Conformer C | -2.1 |

This is an illustrative table based on general principles of VCD analysis and does not represent actual data for Isoquinolin-1-ylmethyl-methyl-amine.

X-ray Diffraction Analysis

To perform single-crystal X-ray diffraction, a high-quality single crystal of Isoquinolin-1-ylmethyl-methyl-amine is required. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined with high precision. mdpi.com

This technique would yield the exact bond lengths and angles within the Isoquinolin-1-ylmethyl-methyl-amine molecule in its solid state. For example, the C-N bond lengths in the isoquinoline ring and the side chain, the C-C bond lengths, and the bond angles defining the geometry of the entire molecule would be accurately measured.

The following table presents typical crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment. The data shown is for a related tetrahydroisoquinoline derivative, 4-Chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline, and serves as an illustrative example. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₆H₁₇ClN₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 22.134 (3) |

| b (Å) | 6.2213 (8) |

| c (Å) | 21.011 (3) |

| β (°) | 99.871 (3) |

| Volume (ų) | 2848.1 (7) |

This data is for an illustrative compound and not Isoquinolin-1-ylmethyl-methyl-amine. nih.gov

The data from single-crystal X-ray diffraction also provides invaluable information about the interactions within and between molecules in the crystal lattice. Intramolecular interactions, such as hydrogen bonds within the same molecule, can influence its conformation. For instance, a hydrogen bond could exist between the amine hydrogen and the nitrogen atom of the isoquinoline ring, which would constrain the conformation of the side chain. In a related molecule, an intramolecular N-H···N hydrogen bond was observed with a donor-acceptor distance of 2.907 Å. nih.gov

Intermolecular interactions are the forces that hold the molecules together in the crystal. These can include hydrogen bonds, van der Waals forces, and π-π stacking interactions between the aromatic isoquinoline rings of adjacent molecules. mdpi.com The analysis of these interactions is crucial for understanding the physical properties of the solid, such as its melting point and solubility.

For example, in the crystal structure of 4-Chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline, molecules are linked through intermolecular C-H···π interactions, forming rows parallel to the b-axis of the crystal. nih.gov Similar interactions could be anticipated in the crystalline state of Isoquinolin-1-ylmethyl-methyl-amine, influencing its packing arrangement.

The table below illustrates the types of intermolecular interactions that could be identified and characterized.

| Interaction Type | Atom 1 | Atom 2 | Distance (Å) |

| Hydrogen Bond | N-H (amine) | N (isoquinoline of adjacent molecule) | ~2.9 - 3.2 |

| π-π Stacking | Centroid of isoquinoline ring | Centroid of isoquinoline ring | ~3.5 - 3.8 |

| C-H···π Interaction | C-H (methyl group) | Centroid of isoquinoline ring | ~3.3 - 3.6 |

This is a hypothetical table illustrating potential interactions based on known crystal structures of similar compounds.

Computational Chemistry Investigations on Isoquinolin 1 Ylmethyl Methyl Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying molecular systems. oatext.com It is used to determine the electronic structure of molecules, which in turn allows for the prediction of a wide range of properties. researchgate.net For Isoquinolin-1-ylmethyl-methyl-amine, DFT calculations would typically employ a functional, such as B3LYP, and a basis set, like 6-311+G(d,p), to provide a reliable description of its chemical characteristics. researchgate.net

The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. pjps.pk For Isoquinolin-1-ylmethyl-methyl-amine, this involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The molecule possesses several rotatable single bonds, specifically the C1-CH2 bond and the CH2-N bond. Rotation around these bonds gives rise to various conformers, each with a different spatial arrangement and energy.

A conformational analysis would systematically explore these rotations to identify all stable conformers (local energy minima) and the transition states that connect them. kyoto-u.ac.jp The calculations would yield the relative energies of these conformers, allowing for the determination of the most stable, or "ground state," conformation. This is crucial as the molecular geometry dictates its properties and reactivity. pjps.pk

Below is an illustrative table of optimized geometric parameters that would be expected for the most stable conformer of Isoquinolin-1-ylmethyl-methyl-amine, based on typical bond lengths and angles for similar structures.

Table 1: Illustrative Optimized Geometric Parameters for Isoquinolin-1-ylmethyl-methyl-amine

This table presents hypothetical, realistic values for the lowest energy conformer.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | Isoquinoline (B145761) C1 - Methylene (B1212753) C | ~1.51 Å |

| Bond Length | Methylene C - Amine N | ~1.47 Å |

| Bond Length | Amine N - Methyl C | ~1.45 Å |

| Bond Angle | N(isoquinoline)-C1-C(methylene) | ~119.5° |

| Bond Angle | C1-C(methylene)-N(amine) | ~112.0° |

| Dihedral Angle | C9-C1-C(methylene)-N(amine) | ~ +/- 60° or 180° (staggered) |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). numberanalytics.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. pmf.unsa.ba A smaller gap suggests the molecule is more reactive. pmf.unsa.ba

For Isoquinolin-1-ylmethyl-methyl-amine, the HOMO is expected to be localized primarily on the electron-rich isoquinoline ring system, while the LUMO would also be distributed across this aromatic system. The amine group could also contribute to the HOMO. An analysis would provide the energies of these orbitals and visualize their distribution across the molecule.

The Molecular Electrostatic Potential (MEP) map is another vital tool that illustrates the charge distribution on the molecule's surface. researchgate.net It maps regions of negative electrostatic potential (colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. In Isoquinolin-1-ylmethyl-methyl-amine, the nitrogen atom of the isoquinoline ring and the nitrogen of the amine group would be expected to be regions of negative potential, making them likely sites for protonation or interaction with electrophiles.

Table 2: Hypothetical Frontier Orbital Energies for Isoquinolin-1-ylmethyl-methyl-amine

This table presents hypothetical, realistic values calculated by DFT.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 eV |

| LUMO | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

DFT calculations are widely used to predict various types of spectra, which can be invaluable for interpreting experimental results and confirming molecular structures.

NMR (Nuclear Magnetic Resonance): By employing methods like the Gauge-Independent Atomic Orbital (GIAO), DFT can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govimist.ma These predictions, when compared to experimental spectra, help in assigning the signals to specific atoms in the molecule. Calculations are often performed in a simulated solvent environment (e.g., using a polarizable continuum model, PCM) to better mimic experimental conditions. nih.govgithub.io

IR (Infrared): DFT can compute the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. faccts.de These frequencies correspond to specific bond stretches, bends, and torsions within the molecule. libretexts.org Calculated frequencies are often systematically higher than experimental ones and are typically multiplied by a scaling factor to improve agreement. faccts.de

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. faccts.de It calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net For Isoquinolin-1-ylmethyl-methyl-amine, this would predict the wavelengths of maximum absorption (λmax) corresponding to π→π* transitions within the isoquinoline ring.

VCD (Vibrational Circular Dichroism): VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. acs.org While Isoquinolin-1-ylmethyl-methyl-amine itself is achiral, DFT/VCD analysis would be essential for any chiral derivatives, as comparing the calculated and experimental VCD spectra provides an unambiguous assignment of stereochemistry. nih.govresearchgate.net

Table 3: Illustrative Predicted Spectroscopic Data for Isoquinolin-1-ylmethyl-methyl-amine

This table presents hypothetical data to illustrate the output of DFT spectral predictions.

| Spectroscopy | Predicted Feature | Assignment |

|---|---|---|

| ¹H NMR | δ ~ 3.8 ppm | -CH₂- (Methylene protons) |

| ¹³C NMR | δ ~ 55 ppm | -CH₂- (Methylene carbon) |

| IR | ~ 3050 cm⁻¹ | Aromatic C-H stretch |

| IR | ~ 2950 cm⁻¹ | Aliphatic C-H stretch |

| IR | ~ 1600 cm⁻¹ | C=C/C=N ring stretch |

| UV-Vis (TD-DFT) | λmax ~ 280 nm | π→π* transition |

Ab Initio Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations typically focus on static, minimum-energy structures, Ab Initio Molecular Dynamics (AIMD) simulates the actual movement of atoms over time by calculating the forces on them "on the fly" using quantum mechanics. materialscloud.org This provides a picture of the molecule's dynamic behavior at a given temperature.

By simulating Isoquinolin-1-ylmethyl-methyl-amine in a box of explicit solvent molecules (e.g., water), AIMD can reveal its dynamic behavior in a realistic environment. nih.govresearchgate.net These simulations would show how the molecule flexes and rotates, the lifetimes of different conformations, and the nature of its interactions with the solvent, such as the formation and breaking of hydrogen bonds between the amine/isoquinoline nitrogens and water. beilstein-journals.org This is particularly useful for understanding how the molecule behaves in solution, which is critical for many of its potential applications. Simulations can also be extended to study its behavior at interfaces, such as between a liquid and a solid surface.

AIMD is a powerful tool for exploring chemical reactions. aps.org For Isoquinolin-1-ylmethyl-methyl-amine, one could investigate reactions such as protonation at one of the nitrogen atoms. By using enhanced sampling techniques like metadynamics in conjunction with AIMD, it is possible to simulate the entire reaction process, from reactants to products. aps.org This allows for the identification of the minimum energy pathway for the reaction, the structure of the high-energy transition state, and the calculation of the activation energy barrier. acs.org Such information is fundamental to understanding the molecule's reactivity and the mechanisms by which it transforms.

Quantum Chemical Modeling of Reaction Intermediates and Transient Species

The study of reaction mechanisms is fundamental to understanding the chemical transformations of Isoquinolin-1-ylmethyl-methyl-amine. Quantum chemical modeling is an indispensable tool for characterizing the transient and often elusive intermediates and transition states that govern these reactions. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to investigate the energetics and structures of these species, providing a level of detail that is often inaccessible through experimental means alone.

Research on the broader class of isoquinoline alkaloids has demonstrated the power of these computational techniques. For instance, the fragmentation behavior of isoquinoline alkaloids in mass spectrometry has been elucidated by combining experimental data with computational chemistry. researchgate.netnih.gov These studies have successfully identified characteristic fragmentation patterns and the mechanisms behind the formation of specific fragment ions, such as the loss of amine moieties. researchgate.netnih.gov For Isoquinolin-1-ylmethyl-methyl-amine, similar computational approaches could predict its fragmentation pathways, identifying the likely bond cleavages and rearrangements that occur upon ionization.

Furthermore, computational studies on the reaction of the core isoquinoline structure with transient species like hydroxyl radicals and hydrated electrons have been conducted using pulse radiolysis and theoretical calculations. acs.org These investigations reveal the reaction rates and the stability of the resulting transient products. Such models could be adapted to predict how Isoquinolin-1-ylmethyl-methyl-amine would interact with reactive species in various chemical environments. For example, computational studies have explored the ring-opening and denitrogenation mechanisms of isoquinoline in supercritical water, highlighting the role of water molecules in catalyzing the reaction and lowering energy barriers. acs.orgresearchgate.net

Mechanistic studies on the synthesis and transformation of isoquinoline derivatives also heavily rely on quantum chemical calculations. For example, DFT calculations have been used to propose mechanisms for the phosphite-mediated photochemical rearrangement of N-alkyl isoquinolinium salts, leading to C-H alkylation at the C4 position. rsc.org These computational models help to understand the regioselectivity and the electronic factors that control the reaction outcomes. Similar computational strategies could be applied to explore the synthesis and reactivity of Isoquinolin-1-ylmethyl-methyl-amine, providing valuable guidance for synthetic chemists.

A summary of potential transient species and the computational methods used to study them in related isoquinoline systems is presented in the table below.

| Transient Species/Intermediate | Investigated Property | Computational Method | Relevant Findings for Analogs |

| Radical Cations | Fragmentation Pathways | DFT | Elucidation of bond cleavage mechanisms and formation of characteristic fragment ions in mass spectrometry. researchgate.netnih.gov |

| Adducts with OH radicals | Reaction Kinetics & Stability | Pulse Radiolysis & Electron Theory | Determination of reaction rate constants and stability of transient products. acs.org |

| Reaction Intermediates in Synthesis | Reaction Mechanisms & Energetics | DFT (e.g., M06/6-311G(d,p)) | Identification of rate-limiting steps and catalytic effects in reactions like ring-opening and functionalization. acs.orgresearchgate.netrsc.org |

| Excited States | Photochemical Rearrangements | DFT/TD-DFT | Unveiling pathways for photochemical transformations and predicting product formation. rsc.org |

Application of Machine Learning Approaches for Chemical Space Exploration and Predictive Modeling

The vastness of chemical space presents both a challenge and an opportunity for the discovery of new molecules with desired properties. Machine learning (ML) has emerged as a powerful tool to navigate this space efficiently. nih.govaip.org By training on existing data, ML models can make rapid predictions about the properties of new, un-synthesized compounds, thereby accelerating the discovery process. For a molecule like Isoquinolin-1-ylmethyl-methyl-amine, ML can be applied to predict a wide range of physicochemical and biological properties.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are prominent examples of ML applications in chemistry. bohrium.com These models establish a mathematical relationship between the structural features of molecules (descriptors) and their properties or activities. For isoquinoline alkaloids, 3D-QSAR models have been developed to understand their antimalarial activity. acs.orgnih.govacs.orgresearchgate.net These models use descriptors derived from the three-dimensional structure of the molecules to build a predictive model that can guide the design of more potent analogs. acs.orgnih.govacs.orgresearchgate.net

For Isoquinolin-1-ylmethyl-methyl-amine, a similar QSPR approach could be used to predict properties such as solubility, boiling point, or its potential as a ligand for a specific biological target. The process would involve:

Data Collection: Gathering a dataset of known isoquinoline derivatives with experimentally measured values for the property of interest.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset. These can include 1D descriptors (e.g., molecular weight, atom counts), 2D descriptors (e.g., topological indices), and 3D descriptors (e.g., molecular shape).

Model Training: Using ML algorithms such as Random Forest, Support Vector Machines, or Neural Networks to learn the relationship between the descriptors and the target property. researchgate.netrepec.orgresearchgate.net

Model Validation: Assessing the predictive power of the model using techniques like cross-validation and external test sets.

Prediction: Using the validated model to predict the properties of Isoquinolin-1-ylmethyl-methyl-amine.

Recent advances in machine learning, particularly deep learning, have enabled the development of more sophisticated models that can learn directly from molecular graphs or other representations, bypassing the need for manual descriptor selection. nih.govaip.org These models have shown great promise in predicting a variety of chemical properties and have the potential to provide highly accurate predictions for molecules like Isoquinolin-1-ylmethyl-methyl-amine.

The table below summarizes some applications of machine learning in predicting properties of nitrogen-containing heterocyclic compounds.

| Application Area | Machine Learning Model | Predicted Property | Relevance to Isoquinolin-1-ylmethyl-methyl-amine |

| Drug Discovery | 3D-QSAR (CoMSIA) | Antimalarial Activity | Could be adapted to predict various biological activities. acs.orgnih.govacs.orgresearchgate.net |

| Environmental Science | Random Forest, Gradient Boosting | Nitrogen Heterocycle Content in Bio-oil | Demonstrates the ability to predict the formation of nitrogenous compounds in complex mixtures. researchgate.netrepec.orgresearchgate.net |

| Materials Science | XGBoost, Random Forest | Stability of Energetic Materials | Highlights the potential to predict stability and reactivity. nih.gov |

| Physicochemical Properties | Linear Free Energy Relationship (LFER) | Antibacterial Activity | Shows correlation of properties like molar refractivity with biological function. bohrium.com |

Coordination Chemistry and Ligand Applications of Isoquinoline Amine Derivatives

Design and Synthesis of Polydentate Isoquinoline-Amine Ligands

The design of polydentate ligands based on the isoquinoline-amine framework is a strategic area of research aimed at creating molecules with specific coordination geometries and electronic properties. These ligands are typically synthesized to incorporate multiple donor atoms, enhancing their ability to form stable complexes with metal ions. The synthesis often involves multi-step procedures, starting from readily available isoquinoline (B145761) precursors.

A common synthetic strategy is the Bischler–Napieralski reaction, which is used to construct the isoquinoline core. chinesechemsoc.org Subsequent modifications, such as the introduction of amine groups at various positions, lead to the desired polydentate ligands. For instance, 1-(2′-aminophenyl)isoquinoline derivatives can be synthesized and later complexed with metals like palladium and rhodium. chinesechemsoc.org Another approach involves the functionalization of the isoquinoline ring system, for example, by introducing formyl groups which can then be converted to amine functionalities. A notable example is the synthesis of 8-aryl-3-formyl-isoquinolines as key intermediates for preparing chiral bis-8-aryl-isoquinoline bis-alkylamine ligands. nih.govacs.org This method allows for precise tuning of the steric and electronic environment around the metal center. nih.govacs.org

The synthesis of N,N-bis(2-quinolinylmethyl)benzylamine has been achieved through a pseudo-three-component reaction, highlighting the modularity in the design of these ligands. researchgate.net Furthermore, chiral isoquinoline amine ligands have been synthesized for applications in asymmetric catalysis. thieme-connect.com The versatility of synthetic routes allows for the creation of a diverse library of isoquinoline-amine ligands, including those with varying denticity and chirality, tailored for specific applications in coordination chemistry and catalysis. nih.govacs.orgthieme-connect.com

Formation and Spectroscopic Characterization of Transition Metal Complexes

Transition metal complexes of isoquinoline-amine derivatives are typically prepared by reacting the ligand with a suitable metal salt in an appropriate solvent. chinesechemsoc.orgup.ac.za The resulting complexes can be isolated as crystalline solids and are often characterized by a suite of spectroscopic techniques to elucidate their electronic and geometric structures. chinesechemsoc.orgresearchgate.net

UV/Vis Spectroscopy and Magnetic Measurements for Electronic Structure and Spin States

UV-Vis spectroscopy is a fundamental tool for probing the electronic transitions within these metal complexes. The spectra typically exhibit bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions, which provide insights into the coordination environment and the electronic structure of the metal center.

Magnetic susceptibility measurements are crucial for determining the spin state of the metal ion in the complex. up.ac.zaresearchgate.netsci-hub.se For instance, in a series of copper(II) complexes with isoquinoline, magnetic measurements revealed weak antiferromagnetic interactions in some cases, while others were dominated by single-ion anisotropy. up.ac.zaresearchgate.netsci-hub.se In the case of two-dimensional Hofmann-type coordination frameworks with an amine-functionalized isoquinoline ligand, magnetic studies demonstrated a complete spin crossover (SCO) behavior. acs.org This phenomenon, where the spin state of the central metal ion changes in response to external stimuli like temperature or pressure, is of significant interest for the development of molecular switches and sensors. acs.orgresearchgate.net

Mössbauer Spectroscopy for Iron Complexes

For iron complexes, ⁵⁷Fe Mössbauer spectroscopy is an invaluable technique for determining the oxidation state, spin state, and coordination environment of the iron center. The isomer shift (δ) and quadrupole splitting (ΔEQ) are key parameters obtained from Mössbauer spectra. For example, in a study of chiral bis-8-aryl-isoquinoline bis-alkylamine iron complexes, Mössbauer spectroscopy would be essential to confirm the Fe(II) state and to probe the symmetry of the ligand field around the iron nucleus. nih.govacs.org The technique has been successfully used to characterize various iron complexes, including those with pentadentate Schiff base ligands and bimetallic complexes, providing detailed information on their electronic structure. rsc.orgd-nb.infomdpi.comnih.gov

Electrochemical Characterization of Metal-Ligand Systems

Cyclic voltammetry and other electrochemical techniques are employed to investigate the redox properties of the metal-ligand systems. researchgate.netresearchgate.net These studies can reveal the reversibility of redox processes and provide information on the stability of different oxidation states of the metal in the complex. For instance, the electrochemical behavior of cobalt complexes with isoquinoline-containing ligands has been studied to understand the steric effects of the quinoline (B57606) derivatives on the cobalt center. researchgate.net The redox potentials of these complexes are important indicators of their potential applicability in catalysis and other redox-active systems. researchgate.net

Structural Analysis of Coordination Compounds via Crystallography

For example, the crystal structures of palladium(II) and rhodium(III) complexes with isoquinoline derivatives have been determined, revealing distorted square planar and octahedral geometries, respectively. chinesechemsoc.org In these structures, the isoquinoline-amine ligand coordinates to the metal center through both the isoquinoline nitrogen and the amine nitrogen, acting as a bidentate ligand. chinesechemsoc.org Similarly, the crystal structures of zinc(II) complexes with isoquinoline N-oxide show distorted tetrahedral or pseudo-octahedral geometries depending on the counter-ion. iucr.orgresearchgate.net

The analysis of crystal structures of cobalt complexes with tris(2-quinolylmethyl)amine and tris(3-isoquinolylmethyl)amine revealed that the isoquinoline-based ligand created a less congested environment around the cobalt center, leading to a stable Co(III) electronic state due to a stronger ligand field. researchgate.net This highlights how the specific isomer of the quinoline moiety can significantly influence the structural and electronic properties of the resulting metal complex.

Table 1: Selected Crystallographic Data for Transition Metal Complexes with Isoquinoline-Amine Derivatives

| Compound | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |

| [Pd(L¹)Cl₂] | Pd(II) | Distorted Square Planar | Pd–N1 = 2.031, Pd–N2 = 2.036, Pd–Cl1 = 2.282, Pd–Cl2 = 2.305 | chinesechemsoc.org |

| [Rh(L¹)Cl₃(DMSO)] | Rh(III) | Octahedral | - | chinesechemsoc.org |

| [ZnCl₂(C₉H₇NO)₂] | Zn(II) | Distorted Tetrahedral | - | iucr.orgresearchgate.net |

| Zn(C₉H₇NO)₆₂ | Zn(II) | Octahedral | - | iucr.orgresearchgate.net |

L¹ = 1-(2′-Aminophenyl)-6,7-dimethoxy-isoquinoline

Catalytic Applications of Isoquinoline-Amine Metal Complexes in Organic Transformations

Metal complexes derived from isoquinoline-amine ligands have emerged as promising catalysts for a variety of organic transformations. bohrium.com The tunability of the ligand framework allows for the optimization of the catalyst's activity and selectivity.

A notable application is in asymmetric catalysis, where chiral isoquinoline-amine ligands are used to induce enantioselectivity in reactions. thieme-connect.com For example, a novel class of chiral bis-8-aryl-isoquinoline bis-alkylamine iron complexes has been developed for asymmetric oxidation reactions, such as the enantioselective epoxidation and hydroxycarbonylation of conjugated alkenes. nih.govacs.orgbgu.ac.il These catalysts have shown high efficiency in promoting oxygen transfer transformations with excellent face selection. nih.govacs.org

Furthermore, palladium complexes of isoquinoline-amine derivatives have been investigated for their catalytic activity. For instance, a palladium complex with 1,1'-bis-isoquinoline N,N'-dioxide has been shown to efficiently catalyze Suzuki cross-coupling and hydroarylation reactions. researchgate.net The catalytic utility of these complexes extends to C-H activation and other coupling reactions. thieme-connect.com The development of catalysts based on earth-abundant 3d-transition metals like iron is a particularly active area of research, aiming to replace more expensive and less abundant precious metals. bohrium.com

Advanced Synthetic Applications of Isoquinoline 1 Ylmethyl Methyl Amine Scaffolds

Utilization as Chiral Building Blocks in Asymmetric Synthesis

Chiral amines are fundamental tools in asymmetric synthesis, serving as resolving agents, chiral bases, or integral components of chiral catalysts and auxiliaries. uoa.grsigmaaldrich.com The isoquinoline-1-ylmethyl-amine scaffold, when rendered chiral, becomes a valuable asset for the enantioselective synthesis of complex molecules, particularly isoquinoline (B145761) alkaloids, which exhibit a broad spectrum of biological activities. nih.gov

The primary approach to employing this scaffold in asymmetric synthesis involves creating a stereogenic center at the carbon atom of the "ylmethyl" group or by using a chiral amine moiety. Although direct literature on the specific use of "Isoquinolin-1-ylmethyl-methyl-amine" as a chiral building block is limited, the principles of asymmetric synthesis strongly support its potential. Chiral variants can be synthesized and then utilized in diastereoselective or enantioselective reactions.

For instance, chiral amines derived from natural sources like amino acids can be transformed into chiral alkoxy amines. uoa.gr These can then react with aldehydes to form chiral aldimines, which, after metallation and alkylation, yield products with high enantiomeric excess. uoa.gr This methodology could be adapted to synthesize chiral isoquinoline-1-ylmethyl-amine derivatives. The inherent chirality of the substrate would then direct the stereochemical outcome of subsequent reactions, a strategy known as substrate control. mdpi.com

Another strategy involves the temporary attachment of a chiral auxiliary to the amine, which directs the stereoselectivity of a reaction before being cleaved. mdpi.comresearchgate.netopenmedicinalchemistryjournal.com This approach is crucial for producing enantiomerically pure compounds. While specific examples for the target scaffold are not prevalent in the reviewed literature, the general applicability of this method is well-established for various amine-containing compounds. The development of synthetic routes to enantiopure 1-substituted-1,2,3,4-tetrahydroisoquinolines often relies on the asymmetric reduction of the corresponding dihydroisoquinolines, a process that can be influenced by chiral ligands or auxiliaries. mdpi.com

Precursors for the Construction of Complex Heterocyclic Systems

The isoquinoline-1-ylmethyl-amine scaffold is a valuable precursor for synthesizing more elaborate heterocyclic systems due to the reactivity of both the isoquinoline ring and the amine side chain. nih.govacs.org These complex structures are often sought after for their potential biological activities. nih.govbeilstein-journals.org

One prominent application is in the synthesis of fused heterocyclic systems. For example, derivatives of the isoquinoline-1-ylmethyl-amine core are key intermediates in the preparation of norindenoisoquinolines, which are potent topoisomerase I inhibitors with anticancer properties. researchgate.net The synthesis involves the condensation of an appropriately substituted amine intermediate with an oxime ether, followed by acid-mediated cyclization to form the final polycyclic structure. researchgate.net

Similarly, pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, which exhibit significant cytotoxicity against various cancer cell lines, can be synthesized from precursors derived from the isoquinoline framework. nih.gov The synthesis often involves a Bischler-Napieralski reaction to form a dihydroisoquinoline intermediate, which is then further elaborated. nih.gov Modifications to the amine side chain in these structures have been shown to significantly influence their biological activity. nih.gov

The versatility of this scaffold allows it to be a starting point for creating diverse molecular architectures, including those with fused imidazole (B134444) and 1,2,4-triazole (B32235) rings. acs.org The ability to undergo reactions like oxidation to form N-oxides or reduction to yield tetrahydroisoquinolines further expands its utility as a precursor. nih.gov

Table 1: Examples of Complex Heterocycles from Isoquinoline Precursors

| Precursor Type | Reaction Type | Resulting Heterocycle | Application/Significance | Reference |

|---|---|---|---|---|

| Amine 8 (Veratraldehyde derivative) | Condensation / Cyclization | 10-Substituted Norindenoisoquinoline | Topoisomerase I Inhibitors | researchgate.net |

| Amide 3 (Phenethylamine derivative) | Bischler-Napieralski / Further elaboration | Pyrrolo[2,1-a]isoquinoline | Cytotoxic Agents | nih.gov |

Integration into Diverse Multicomponent Reactions for Chemical Library Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy, making them ideal for the rapid synthesis of chemical libraries for drug discovery. rug.nltandfonline.com The isoquinoline-1-ylmethyl-amine scaffold and its parent structures are excellent candidates for MCRs.

Isoquinolines can participate in novel MCRs with reagents like dimethyl acetylenedicarboxylate (B1228247) and various heterocyclic NH compounds or 1,3-dicarbonyl compounds to generate functionalized enaminoesters. The isoquinoline nitrogen acts as a key reactive center in these transformations.

A significant example is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction between an aldehyde, an isocyanide, and an aminoazine. This reaction can be used to construct imidazo[1,2-a]pyridine-fused isoquinolinones. rug.nl While the primary amine is typically part of the aminoazine, the isoquinoline moiety is built in a subsequent intramolecular Diels-Alder reaction, showcasing how isoquinoline precursors are integral to complex MCR-initiated sequences. rug.nl

Furthermore, multicomponent reactions involving isatin, tetrahydroisoquinoline (a reduced form of the scaffold), and terminal alkynes can produce complex N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. This highlights the utility of the amine functionality within the isoquinoline framework for participating in complex cascade reactions. The ability to generate diverse and complex molecules from simple starting materials makes MCRs involving isoquinoline scaffolds a powerful tool in medicinal chemistry. mdpi.comtandfonline.com

Development of Novel Catalytic Systems Incorporating Isoquinoline-Amine Structures

The structural features of isoquinoline-1-ylmethyl-amine derivatives, particularly the presence of nitrogen atoms capable of coordinating to metal centers, make them attractive ligands for the development of novel catalysts. These catalysts can be employed in a variety of organic transformations.